molecular formula C9H17NO2 B2992271 Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate CAS No. 2166249-97-2

Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate

Cat. No. B2992271
CAS RN: 2166249-97-2
M. Wt: 171.24
InChI Key: OEBYSLCGUWGECW-CSMHCCOUSA-N
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Description

Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate, also known as DMPP, is a chemical compound that belongs to the piperidine family. It is a colorless liquid with a molecular weight of 173.24 g/mol. DMPP has a wide range of applications in various fields, including agriculture, medicine, and biochemistry.

Scientific Research Applications

Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has been extensively studied for its potential use as a nitrification inhibitor in agriculture. Nitrification inhibitors are compounds that inhibit the conversion of ammonium to nitrate in soil, thereby reducing nitrogen losses and increasing nitrogen use efficiency. Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has been shown to be effective in reducing nitrate leaching and greenhouse gas emissions in various crops, such as maize, wheat, and rice.
In addition to its agricultural applications, Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has also been investigated for its potential use as a neuroprotective agent in medicine. Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has been shown to protect neurons from oxidative stress and apoptosis in vitro and in vivo. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate as a nitrification inhibitor is not fully understood. It is believed to inhibit the activity of ammonia-oxidizing bacteria, which are responsible for the conversion of ammonium to nitrate in soil. Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate may also affect the activity of other microorganisms in soil, such as denitrifying bacteria and methanogenic archaea.
The mechanism of action of Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate as a neuroprotective agent is also not fully understood. It is believed to act through multiple pathways, including the regulation of oxidative stress, inflammation, and apoptosis. Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate may also modulate the activity of neurotransmitters and neurotrophic factors, which are involved in the maintenance and growth of neurons.
Biochemical and Physiological Effects:
Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has been shown to have a number of biochemical and physiological effects in various organisms. In plants, Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has been shown to reduce the activity of nitrate reductase and increase the activity of glutamine synthetase, which are involved in the assimilation of nitrogen. In animals, Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has been shown to improve mitochondrial function and reduce oxidative stress in various tissues, such as the brain, liver, and heart.

Advantages and Limitations for Lab Experiments

Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has several advantages as a nitrification inhibitor in lab experiments. It is easy to handle and has a long shelf life. It is also effective at low concentrations and has a low toxicity to plants and animals. However, Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has some limitations as well. It is expensive compared to other nitrification inhibitors, such as dicyandiamide and 3,4-dimethylpyrazole phosphate. It also has a short residual effect in soil, which may require frequent application.
As a neuroprotective agent, Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has several advantages in lab experiments. It is easy to administer and has a good safety profile. It also has a broad spectrum of neuroprotective effects, which may be beneficial in various neurological disorders. However, Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has some limitations as well. It has poor solubility in water, which may limit its bioavailability. It also has a short half-life in vivo, which may require frequent dosing.

Future Directions

There are several future directions for the research on Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate. In agriculture, further studies are needed to optimize the application rate and timing of Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate in different crops and soil types. The long-term effects of Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate on soil microbial communities and ecosystem services also need to be investigated.
In medicine, further studies are needed to elucidate the mechanism of action of Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate as a neuroprotective agent. The pharmacokinetics and pharmacodynamics of Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate also need to be studied in more detail to determine the optimal dosing regimen and potential drug interactions.
Conclusion:
In conclusion, Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is a versatile compound with a wide range of applications in agriculture, medicine, and biochemistry. It has been extensively studied for its potential use as a nitrification inhibitor in agriculture and as a neuroprotective agent in medicine. Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has several advantages and limitations in lab experiments, and further research is needed to optimize its use and elucidate its mechanism of action.

Synthesis Methods

Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base, followed by acid hydrolysis. The yield of Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-4-7(2)10-8(5-6)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBYSLCGUWGECW-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate

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